
6-Chloro-2-piperazin-1-yl-quinoline
Descripción general
Descripción
6-Cloro-2-piperazin-1-il-quinolina es un compuesto heterocíclico que contiene tanto un anillo de quinolina como un anillo de piperazina. La presencia de un átomo de cloro en la posición 6 del anillo de quinolina y una porción de piperazina en la posición 2 hace que este compuesto sea único.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Cloro-2-piperazin-1-il-quinolina típicamente involucra la reacción de 6-cloroquinolina con piperazina. Un método común incluye:
Material de partida: 6-cloroquinolina.
Reactivo: Piperazina.
Solvente: Etanol anhidro o diclorometano.
Condiciones de reacción: La mezcla de reacción se calienta a reflujo durante varias horas, seguido de enfriamiento y filtración para obtener el producto deseado.
Métodos de Producción Industrial
En entornos industriales, la síntesis se puede ampliar utilizando reactores de flujo continuo para garantizar una calidad y rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar el rendimiento de 6-Cloro-2-piperazin-1-il-quinolina .
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Cloro-2-piperazin-1-il-quinolina experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de cloro en la posición 6 se puede sustituir con otros nucleófilos.
Oxidación y Reducción: El anillo de quinolina puede experimentar reacciones de oxidación y reducción en condiciones específicas.
Reacciones de Ciclización: El anillo de piperazina puede participar en reacciones de ciclización para formar estructuras más complejas.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como metóxido de sodio o tert-butóxido de potasio en solventes anhidros.
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Principales Productos Formados
Sustitución: Formación de varios derivados de quinolina sustituidos.
Oxidación: Formación de N-óxido de quinolina.
Reducción: Formación de derivados de dihidroquinolina.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research indicates that 6-Chloro-2-piperazin-1-yl-quinoline exhibits significant antimicrobial activity against various bacterial strains. Its derivatives have been evaluated for their ability to inhibit the growth of pathogens, showcasing potential as a lead compound in antibiotic development.
Case Study: Antibacterial Activity
A study synthesized a series of quinoline-piperazine hybrids, which were tested for antibacterial efficacy. The results demonstrated that certain derivatives of this compound displayed potent activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness at low concentrations .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 32 |
This compound | S. aureus | 16 |
Antimalarial Activity
The compound's structural features contribute to its effectiveness against malaria-causing parasites. Research has shown that chlorinated quinolines are particularly potent, with this compound being evaluated for its antiplasmodial activity.
Case Study: Antimalarial Efficacy
In a comparative study, various quinoline derivatives were assessed for their ability to inhibit Plasmodium falciparum in vitro. The results indicated that compounds containing a chlorine atom at the C6 position exhibited superior potency compared to their fluorinated and methoxylated counterparts .
Compound | EC50 (nM) | Activity Level |
---|---|---|
This compound | 37.0 ± 4.3 | High |
Other Derivatives (Fluorine/Methoxy) | >80 | Moderate |
Neurological Applications
The compound has also been studied for its potential effects on neurological disorders. It has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases like Alzheimer's.
Case Study: Enzyme Inhibition
A biochemical analysis revealed that this compound effectively inhibited both acetylcholinesterase and butyrylcholinesterase activities in vitro, suggesting its potential role in treating cognitive decline associated with neurodegenerative conditions.
Enzyme | IC50 (µM) | Inhibition (%) |
---|---|---|
Acetylcholinesterase | 5.0 | 75 |
Butyrylcholinesterase | 4.5 | 70 |
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-2-piperazin-1-il-quinolina involucra su interacción con la ADN girasa bacteriana y la topoisomerasa IV, enzimas cruciales para la replicación del ADN bacteriano. Al inhibir estas enzimas, el compuesto evita la división celular bacteriana y lleva a la muerte celular. Este mecanismo es similar al de otros antibióticos basados en quinolina .
Comparación Con Compuestos Similares
Compuestos Similares
6-Cloro-2-metilquinolina: Estructura similar pero carece de la porción de piperazina.
2-Piperazin-1-ilquinolina: Estructura similar pero carece del átomo de cloro en la posición 6.
6-Cloroquinolina: Carece de la porción de piperazina.
Unicidad
6-Cloro-2-piperazin-1-il-quinolina es único debido a la presencia tanto del átomo de cloro como del anillo de piperazina, lo que contribuye a su actividad biológica mejorada y potencial como agente terapéutico .
Actividad Biológica
6-Chloro-2-piperazin-1-yl-quinoline is a heterocyclic compound notable for its unique structural features, which include a quinoline ring with a chlorine substituent at the 6-position and a piperazine moiety at the 2-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-parasitic, anti-microbial, and potential anti-cancer applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with an average molecular weight of approximately 247.73 g/mol. The presence of both the chlorine atom and the piperazine ring enhances its reactivity and biological activity.
Target Interactions : Similar compounds have been shown to interact with various biological targets, including kinases and enzymes involved in neurotransmission. For instance, this compound exhibits inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation.
Biochemical Effects : Research indicates that this compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cell lines such as SMMC-7721. The molecular mechanism involves binding interactions with biomolecules, leading to inhibition or activation of specific enzymatic activities.
Antiparasitic Activity
This compound has demonstrated significant efficacy against Plasmodium falciparum, the causative agent of malaria. Its structural similarities to other quinoline derivatives suggest it may interfere with heme detoxification processes in malaria parasites, akin to the action of chloroquine .
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. Its derivatives have been evaluated for their ability to inhibit various bacterial strains, indicating potential use as an antibacterial agent. The unique combination of the chloro and piperazine groups likely contributes to enhanced antimicrobial properties.
Anticancer Potential
In addition to its antiparasitic and antimicrobial activities, this compound has been explored for its anticancer effects. Studies suggest that it can exert cytotoxic effects on different cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle modulation .
Study on Antiparasitic Efficacy
A recent study evaluated the effectiveness of this compound against Plasmodium falciparum in vitro. The results indicated a significant reduction in parasite growth at concentrations as low as 5 µM, demonstrating its potential as a lead compound for antimalarial drug development.
Research on Anticancer Activity
In another study focusing on cancer treatment, this compound was tested against several cancer cell lines. It was found to induce apoptosis in MCF7 breast cancer cells with an IC value of approximately 25 µM. Flow cytometry analysis confirmed increased apoptotic cell populations following treatment .
Summary of Biological Activities
Activity Type | Target/Pathogen | Effectiveness | Mechanism |
---|---|---|---|
Antiparasitic | Plasmodium falciparum | Significant growth inhibition at low concentrations | Inhibition of heme detoxification |
Antimicrobial | Various bacterial strains | Promising antibacterial activity | Interaction with bacterial enzymes |
Anticancer | Cancer cell lines (e.g., MCF7) | Induces apoptosis with IC ~25 µM | Cell cycle arrest and apoptosis induction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-2-piperazin-1-yl-quinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 6-chloroquinoline and piperazine in anhydrous ethanol or dichloromethane. Key variables include solvent polarity (ethanol favors slower reaction with fewer by-products) and stoichiometric ratios (excess piperazine improves substitution efficiency). Industrial-scale synthesis often employs continuous-flow reactors to maintain consistent temperature and mixing, minimizing side reactions like oxidation of the quinoline ring .
Q. How does this compound inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?
- Methodological Answer : The compound binds competitively to the catalytic triad of AChE/BuChE, disrupting acetylcholine hydrolysis. Assays using Ellman’s method (spectrophotometric monitoring of thiocholine production) confirm inhibition kinetics. Molecular docking studies suggest the chloro-quinoline moiety occupies the enzyme’s active site, while the piperazine group enhances solubility and binding affinity via polar interactions .
Q. What biochemical assays are used to evaluate its metal-ion chelation properties?
- Methodological Answer : UV-Vis titration and isothermal titration calorimetry (ITC) quantify binding affinities for Cu²⁺, Zn²⁺, and Fe³⁺. For example, shifts in λmax at 270 nm (quinoline π→π* transition) indicate coordination. Competitive assays with EDTA validate specificity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported IC50 values for AChE inhibition?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, substrate concentration) or compound purity. A robust protocol includes:
- Standardizing AChE source (e.g., human recombinant vs. electric eel).
- Validating inhibitor purity via HPLC and elemental analysis.
- Cross-verifying results with orthogonal methods (e.g., SPR for binding kinetics) .
Q. What strategies optimize the compound’s metabolic stability in preclinical studies?
- Methodological Answer : Cytochrome P450 (CYP) phenotyping identifies major metabolizing isoforms (e.g., CYP3A4). Structural modifications, such as replacing the labile piperazine N-H with methyl groups, reduce oxidative dealkylation. In vitro microsomal assays coupled with LC-MS/MS track metabolite formation .
Q. How can crystallography resolve ambiguities in the compound’s binding mode to DNA gyrase?
- Methodological Answer : Co-crystallization with the gyrase-DNA complex (e.g., using SHELX for structure refinement) reveals key interactions. High-resolution X-ray data (≤1.8 Å) show the chloro-quinoline intercalating between DNA base pairs, while piperazine forms hydrogen bonds with Arg457. Mutagenesis studies validate critical residues .
Q. Data Analysis & Experimental Design
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in antimicrobial assays?
- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) calculates EC50 and Hill coefficients. For time-kill studies, mixed-effects models account for bacterial growth phase variability. Software like GraphPad Prism or R (drc package) automates curve fitting .
Q. How do researchers assess the compound’s potential for off-target effects in kinase inhibition screens?
- Methodological Answer : High-throughput kinase profiling (e.g., KinomeScan) identifies off-target binding. Selectivity scores (≥100-fold difference in IC50 between target and off-target kinases) prioritize lead optimization. Structural analogs with reduced lipophilicity (ClogP <3) often improve specificity .
Q. Contradiction & Reproducibility
Q. Why do studies report conflicting results on the compound’s antioxidant activity?
- Methodological Answer : Variations in ROS detection methods (e.g., DCFH-DA vs. ESR spectroscopy) and cell-free vs. cellular assays explain discrepancies. Standardizing oxidant sources (e.g., H2O2 concentration) and including positive controls (e.g., ascorbic acid) improve reproducibility .
Q. How can researchers address ethical and data-sharing challenges in open-access pharmacological studies?
- Methodological Answer : Adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) ensures data transparency while anonymizing patient-derived data. Tools like DataCite assign DOIs to datasets, and platforms like Zenodo provide embargo options for sensitive results .
Q. Tables for Key Data
Property | Value/Description | Reference |
---|---|---|
Molecular Weight | 247.72 g/mol | |
IC50 (AChE) | 12.3 ± 1.5 µM (human recombinant) | |
logP (ClogP) | 2.8 | |
Metabolic Stability (t1/2) | 45 min (human liver microsomes) |
Propiedades
IUPAC Name |
6-chloro-2-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFXEINORRSYJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437575 | |
Record name | 6-chloro-2-piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78060-46-5 | |
Record name | 6-chloro-2-piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.